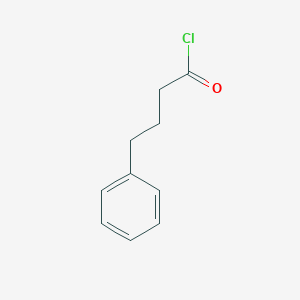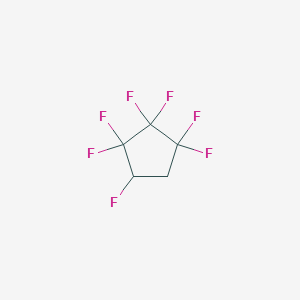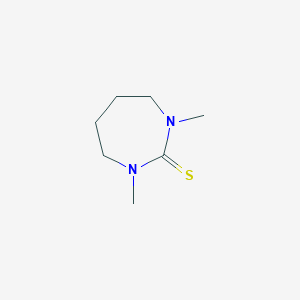
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound has a unique structure that makes it a promising candidate for developing novel drugs and materials.
作用機序
The mechanism of action of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. Specifically, it has been reported to enhance the activity of GABAergic neurotransmission, which is known to have anxiolytic and sedative effects.
生化学的および生理学的効果
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been shown to have a variety of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of using 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- in lab experiments is its unique structure, which makes it a versatile building block for the synthesis of novel compounds. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-. One potential direction is the development of novel drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the potential applications of this compound in the field of materials science. Finally, studies could be conducted to further elucidate the mechanism of action of this compound and to identify potential targets for drug development.
合成法
The synthesis of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- can be achieved through various methods. One of the most commonly used methods is the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur and hydrazine hydrate. This reaction produces 1,3-dimethyl-2-thiourea, which is then cyclized with formaldehyde to yield the target compound.
科学的研究の応用
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as antitumor, antimicrobial, and anticonvulsant properties. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
16597-36-7 |
|---|---|
製品名 |
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- |
分子式 |
C7H14N2S |
分子量 |
158.27 g/mol |
IUPAC名 |
1,3-dimethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
InChIキー |
FNTZFTBFBDSSGA-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=S)C |
正規SMILES |
CN1CCCCN(C1=S)C |
その他のCAS番号 |
16597-36-7 |
同義語 |
Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




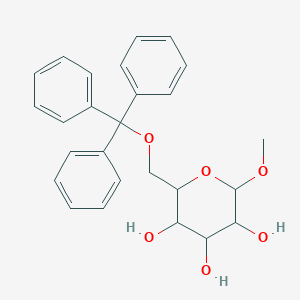

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
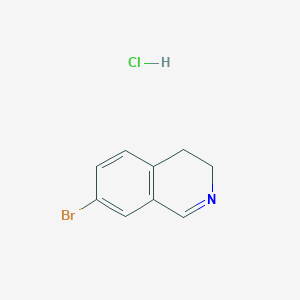
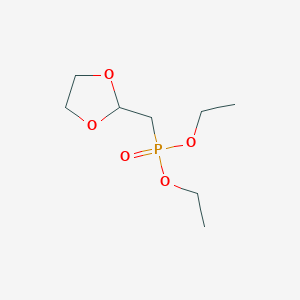
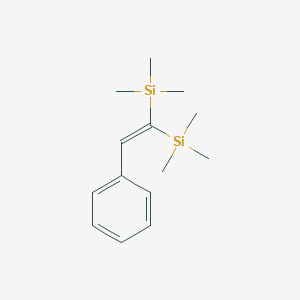

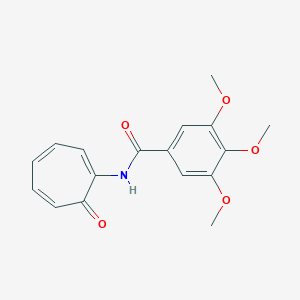
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
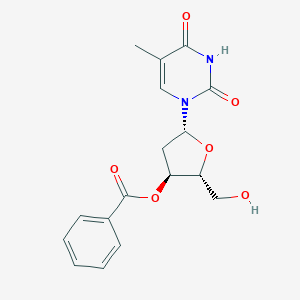
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
